1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene can be represented by the SMILES stringBrC1=CC=CC(OCC2CC2)=C1
. The InChI key for this compound is QYVPRMAOEXVFHH-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The empirical formula of this compound is C10H11BrO, and its molecular weight is 227.10 . The compound is solid in form .Scientific Research Applications
Synthesis and Characterization
- Benzamide Derivatives Synthesis : This compound has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives, important in biological studies (H. Bi, 2015).
- Halomethylenecyclopropanes Reactions : Its derivatives have been involved in dimerization reactions, yielding dispiro[2.0.2.2]octanes, which are significant in the study of cycloaddition reactions (Albert T. Bottini & L. J. Cabral, 1978).
- N-allyl-4-piperidyl Benzamide Derivatives : The compound has been a key intermediate in synthesizing novel non-peptide CCR5 antagonists, with applications in medicinal chemistry (Cheng De-ju, 2014).
Chemical Properties and Reactions
- Halogenations of Polyalkylbenzenes : Research shows its involvement in ring halogenation reactions, important for understanding the reactivity and synthesis of complex halogenated compounds (P. Bovonsombat & E. Mcnelis, 1993).
- Catalytic Cyclocondensation : It has been used in cyclocondensation reactions to form macrocycles, contributing to the field of macrocyclic chemistry (Yuhui Kou et al., 2010).
Industrial Applications
- Synthesis of SGLT2 Inhibitors : Its derivatives have been used in the synthesis of SGLT2 inhibitors, showcasing its role in developing therapeutic agents for diabetes (Yi Zhang et al., 2022).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements are P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves, protective clothing, and eye protection .
Properties
IUPAC Name |
1-bromo-3-chloro-5-(cyclopropylmethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPROECBIPAIXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.